1-(Methoxymethyl)-4-(trifluoromethyl)benzene
CAS No.: 155820-05-6
Cat. No.: VC21153449
Molecular Formula: C9H9F3O
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155820-05-6 |
---|---|
Molecular Formula | C9H9F3O |
Molecular Weight | 190.16 g/mol |
IUPAC Name | 1-(methoxymethyl)-4-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3 |
Standard InChI Key | VSEBVHPRKPUKQD-UHFFFAOYSA-N |
SMILES | COCC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES | COCC1=CC=C(C=C1)C(F)(F)F |
Introduction
Physical and Chemical Properties
1-(Methoxymethyl)-4-(trifluoromethyl)benzene (C₉H₉F₃O) is a liquid organic compound with well-defined physicochemical properties. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1. Physical and Chemical Properties of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene
The compound exhibits characteristics typical of substituted benzenes with electron-withdrawing groups. The trifluoromethyl group significantly influences the electronic properties of the molecule, making it relatively stable and reactive in specific chemical transformations .
Structural Identification
The structure of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene features a benzene ring with a trifluoromethyl group at the para position relative to a methoxymethyl substituent. This arrangement contributes to its unique chemical behavior and reactivity pattern.
Table 2. Structural Identifiers for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene
The compound's structure allows for various chemical transformations, particularly at the methoxymethyl group, which serves as a protected form of a hydroxymethyl functionality in certain synthetic applications .
Synonyms and Alternative Nomenclature
This compound is known by several names in scientific and commercial literature. Table 3 presents the various synonyms used to identify 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
Table 3. Synonyms of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene
Synonym | Source |
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1-(methoxymethyl)-4-(trifluoromethyl)benzene | |
Benzene, 1-(methoxymethyl)-4-(trifluoromethyl)- | |
MFCD11504959 | |
SCHEMBL791859 |
The variety of names reflects the compound's presence in different chemical databases and commercial catalogs, facilitating easier identification by researchers and chemical suppliers .
Synthesis Methods
Several synthetic approaches have been reported for the preparation of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. These methods typically involve functionalization of pre-existing trifluoromethylbenzene derivatives or direct incorporation of the trifluoromethyl group into appropriately substituted benzene compounds.
Direct Functionalization of 4-(Trifluoromethyl)benzene
One common approach involves the hydroxymethylation of 4-(trifluoromethyl)benzene followed by O-methylation. This two-step process provides a practical route to the target compound:
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Formylation of 4-(trifluoromethyl)benzene to introduce a formyl group
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Reduction of the formyl group to a hydroxymethyl group
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O-methylation of the hydroxymethyl group to yield the methoxymethyl functionality
From Related Trifluoromethyl Derivatives
Another synthetic pathway involves the conversion of related trifluoromethyl benzene derivatives:
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Starting from 1-methoxy-4-(trifluoromethyl)benzene (4-trifluoromethylanisole)
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Chloromethylation to introduce a chloromethyl group at the ortho position
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Nucleophilic substitution of the chlorine with methoxide to obtain the methoxymethyl group
These methods provide access to 1-(Methoxymethyl)-4-(trifluoromethyl)benzene with varying yields and purities, allowing for scale-up and industrial production as needed .
Chemical Reactivity
The reactivity of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene is primarily influenced by its functional groups:
Trifluoromethyl Group Reactivity
The trifluoromethyl group is generally stable under most reaction conditions but influences the reactivity of the aromatic ring:
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Deactivates the aromatic ring toward electrophilic aromatic substitution
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Directs substitution to meta positions relative to itself
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Activates the ring toward nucleophilic aromatic substitution in certain conditions
Methoxymethyl Group Reactivity
The methoxymethyl group serves several functions in synthetic applications:
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Acts as a protected form of hydroxymethyl group
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Can undergo cleavage under acidic conditions to generate reactive intermediates
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Participates in various transformations including oxidation, substitution, and elimination reactions
This dual functionality makes 1-(Methoxymethyl)-4-(trifluoromethyl)benzene a versatile building block in organic synthesis .
Applications and Uses
1-(Methoxymethyl)-4-(trifluoromethyl)benzene finds applications across multiple fields due to its unique structural features.
Pharmaceutical Intermediates
The compound serves as an important intermediate in pharmaceutical synthesis:
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Building block for drugs containing trifluoromethylated aryl moieties
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Precursor for compounds with improved metabolic stability due to the trifluoromethyl group
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Component in the synthesis of various biologically active molecules
Agrochemical Applications
In agrochemical development, this compound contributes to:
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Synthesis of herbicides and pesticides with enhanced stability
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Development of fungicides with improved lipophilicity
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Creation of crop protection agents with optimal persistence and activity
Materials Science
Applications in materials science include:
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Precursor for fluorine-containing polymers
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Component in liquid crystal materials
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Building block for specialty chemicals with unique electronic properties
Handling recommendations include:
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Use in well-ventilated areas
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Avoid contact with skin and eyes
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Store in tightly closed containers in cool, dry locations
Related Compounds
Several structurally related compounds share similarities with 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. Understanding these relationships provides insight into the compound's place within the broader family of trifluoromethylated aromatics.
Table 5. Related Trifluoromethylated Benzene Derivatives
These related compounds often display similar physical properties but exhibit distinct reactivity patterns due to their structural variations .
Current Research and Future Directions
Current research involving 1-(Methoxymethyl)-4-(trifluoromethyl)benzene focuses on:
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Development of more efficient synthetic routes with improved yields
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Exploration of novel transformations leveraging the compound's dual functionality
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Investigation of potential applications in emerging fields such as materials for energy storage and photovoltaics
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Utilization in medicinal chemistry for developing compounds with improved pharmacokinetic properties
Future research directions may include:
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Green chemistry approaches to the synthesis of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene
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Computational studies to better understand its reactivity patterns
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Exploration of catalytic methods for selective functionalization
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Investigation of biological activities of derivatives containing this structural motif
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